

# Omesdafexor: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Omesdafexor (formerly known as MET642 and FXR314) is an orally administered, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses. Initially developed by Metacrine, Inc., Omesdafexor has progressed through preclinical and clinical development, showing potential in the treatment of inflammatory bowel disease (IBD) and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery and development history of Omesdafexor, detailing its mechanism of action, key experimental findings, and clinical trial results.

## **Discovery and Development History**

The development of **Omesdafexor** has been marked by a series of strategic acquisitions, reflecting its perceived therapeutic potential.

 Discovery and Early Development (Metacrine, Inc.): Omesdafexor was originally discovered and developed by Metacrine, Inc. The company advanced the compound through preclinical studies and into early-stage clinical trials, primarily focusing on its potential in NASH and IBD.



- Investigational New Drug (IND) Application: Metacrine announced on February 11, 2022, that the U.S. Food and Drug Administration (FDA) had cleared the Investigational New Drug (IND) application for **Omesdafexor** to be evaluated in a Phase 2 trial for ulcerative colitis[1].
- Acquisition by Organovo Holdings, Inc.: On March 10, 2023, Organovo Holdings, Inc. acquired the FXR program, including **Omesdafexor**, from Metacrine[2].
- Acquisition by Eli Lilly and Company: Eli Lilly and Company announced the acquisition of Organovo's FXR program, including Omesdafexor, on February 25, 2025[3]. This acquisition underscores the continued interest in the therapeutic potential of Omesdafexor for IBD.

## **Chemical Properties**

Chemical Name: Omesdafexor

• Synonyms: MET642, FXR314

Molecular Formula: C34H43N3O3

CAS Number: 2244440-85-3

## **Mechanism of Action: FXR Agonism**

**Omesdafexor** exerts its therapeutic effects by activating the Farnesoid X Receptor. FXR is highly expressed in the liver and gastrointestinal tract and plays a crucial role in maintaining intestinal homeostasis.

FXR Signaling Pathway in the Intestine:





#### Click to download full resolution via product page

Caption: FXR Signaling Pathway in Intestinal Epithelial Cells.

Activation of FXR by ligands such as bile acids or **Omesdafexor** leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to:

- Enhanced Intestinal Barrier Function: FXR activation strengthens the intestinal epithelial barrier, reducing permeability.
- Reduced Inflammation: It suppresses the production of pro-inflammatory cytokines.



- Increased Antimicrobial Defense: FXR upregulates the expression of antimicrobial peptides.
- Decreased Bacterial Translocation: By improving barrier function and antimicrobial defenses,
  FXR activation reduces the translocation of bacteria from the gut lumen into the intestinal wall.

## **Preclinical Studies**

**Omesdafexor** has been evaluated in a key preclinical model of IBD, the adoptive T-cell transfer model of colitis.

# **Adoptive T-Cell Transfer Model of Colitis**

Experimental Protocol:

This model induces a chronic, T-cell-mediated colitis in immunodeficient mice that mimics key features of human IBD.





Click to download full resolution via product page

Caption: Experimental Workflow for the Adoptive T-Cell Transfer Model of Colitis.



#### **Key Findings:**

In the adoptive T-cell transfer model, **Omesdafexor** demonstrated a dose-dependent improvement in colitis.

| Treatment Group           | Dosage                                           | Outcome                                                                                               |
|---------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Omesdafexor               | 0.1, 0.3, 1 mg/kg (oral, once daily for 4 weeks) | Improved colitis, promoted intestinal antimicrobial and barrier function, and inhibited inflammation. |
| Omesdafexor + Tofacitinib | 0.03, 0.3 mg/kg (oral, once daily for 4 weeks)   | Synergistically improved colitis.                                                                     |

# **Clinical Development**

Omesdafexor has been evaluated in a Phase 2a clinical trial for the treatment of NASH.

## Phase 2a NASH Trial (NCT04773964)

Study Design:

A randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Omesdafexor** in patients with NASH.

Key Results:



| Parameter                                 | Placebo | Omesdafexor (3<br>mg) | Omesdafexor (6<br>mg) |
|-------------------------------------------|---------|-----------------------|-----------------------|
| Efficacy                                  |         |                       |                       |
| Mean Relative<br>Reduction in Liver Fat   | 7.5%    | 26.9%                 | 9.3%                  |
| Patients with >30%<br>Liver Fat Reduction | 12%     | 47%                   | 35%                   |
| Safety                                    |         |                       |                       |
| Pruritus (Itching)                        | 0%      | 5.9% (1/17 patients)  | 5.9% (1/17 patients)  |
| Mean Increase in LDL-C                    | -10%    | +5%                   | +19%                  |

Data from interim analysis.

### Conclusion

**Omesdafexor** is a promising FXR agonist with a well-defined mechanism of action that has demonstrated therapeutic potential in both preclinical models of IBD and clinical trials for NASH. Its development has been strategically advanced through acquisitions by companies with significant expertise in metabolic and inflammatory diseases. The data generated to date support the continued investigation of **Omesdafexor** as a novel treatment for IBD and other inflammatory and metabolic disorders. Further clinical trials will be crucial in fully elucidating its efficacy and safety profile in these patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. sec.gov [sec.gov]



- 2. sec.gov [sec.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Omesdafexor: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393163#omesdafexor-discovery-anddevelopment-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com